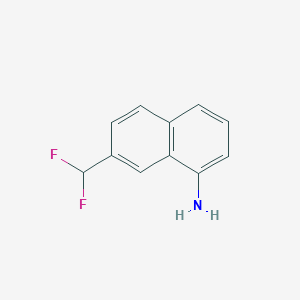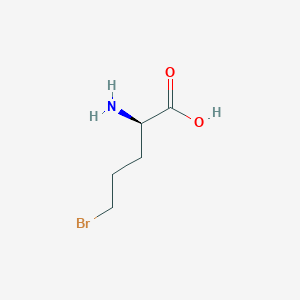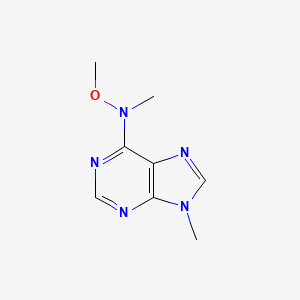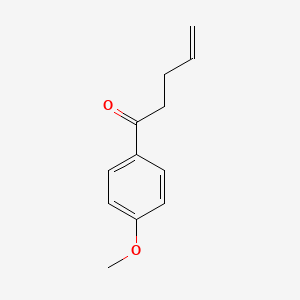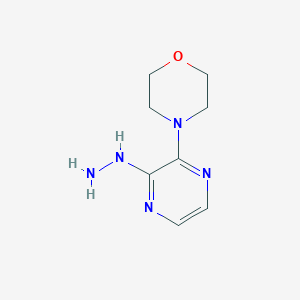
Methyl 2-(4-Formylphenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-Formylphenyl)-2-hydroxyacetate: is an organic compound that features a formyl group attached to a phenyl ring, which is further connected to a hydroxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-Formylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-formylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in Methyl 2-(4-Formylphenyl)-2-hydroxyacetate can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 2-(4-Carboxyphenyl)-2-hydroxyacetic acid.
Reduction: Methyl 2-(4-Hydroxymethylphenyl)-2-hydroxyacetate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(4-Formylphenyl)-2-hydroxyacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be modified to produce compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and polymers. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mécanisme D'action
The mechanism by which Methyl 2-(4-Formylphenyl)-2-hydroxyacetate exerts its effects depends on the specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating various transformations. In biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-Hydroxyphenyl)-2-hydroxyacetate: Lacks the formyl group, leading to different reactivity and applications.
Methyl 2-(4-Methoxyphenyl)-2-hydroxyacetate: Contains a methoxy group instead of a formyl group, resulting in altered chemical properties.
Uniqueness: Methyl 2-(4-Formylphenyl)-2-hydroxyacetate is unique due to the presence of both a formyl group and a hydroxyacetate moiety. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry.
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
methyl 2-(4-formylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-6,9,12H,1H3 |
Clé InChI |
IVMHVDNBWPGRDV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)
![2-(3-Hydroxypropyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11903522.png)
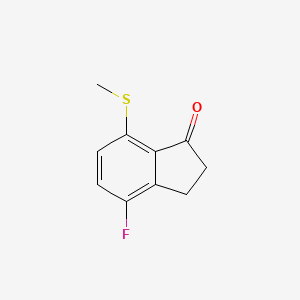
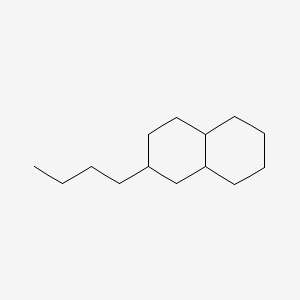
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)

![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)
![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
